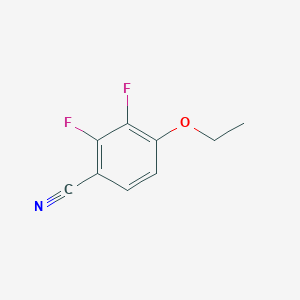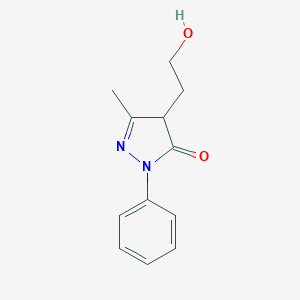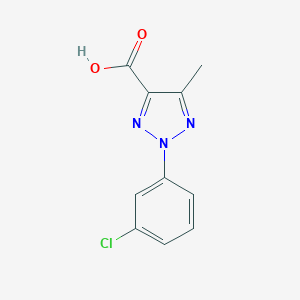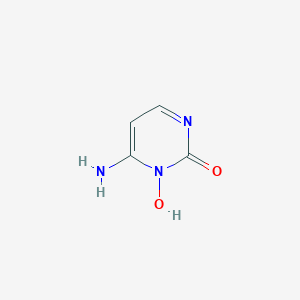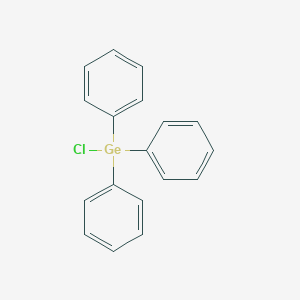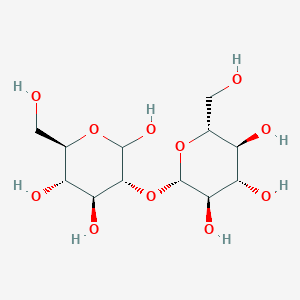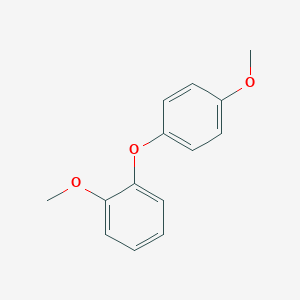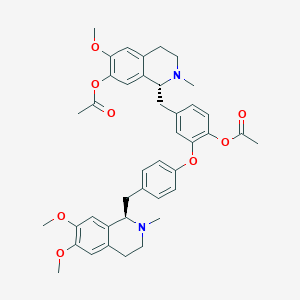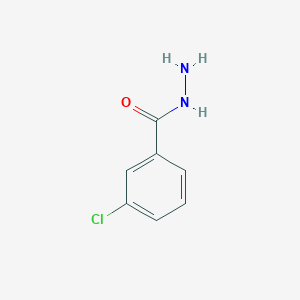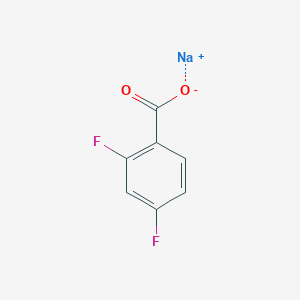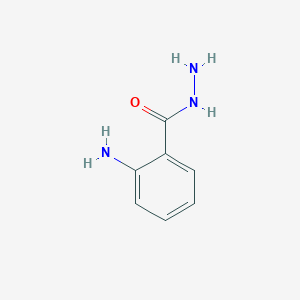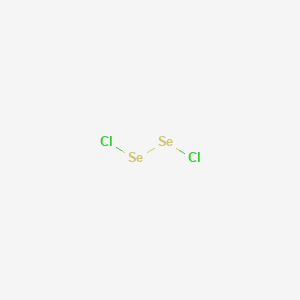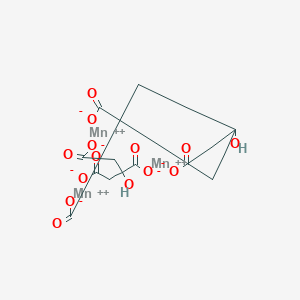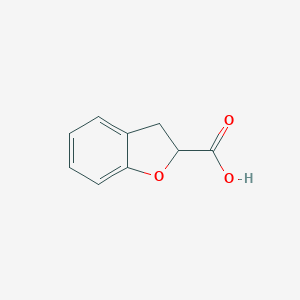
Hatomarubigin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hatomarubigin C is a natural product that has been isolated from Streptomyces sp. CMB-305. It belongs to the rubromycin family of compounds and has shown potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of Hatomarubigin C is not fully understood. However, several studies have suggested that it works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately, cell death.
Effets Biochimiques Et Physiologiques
Hatomarubigin C has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. The compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Hatomarubigin C in lab experiments is its potent cytotoxic activity against cancer cells. This makes it an ideal candidate for studying the mechanisms of action of anticancer agents. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on Hatomarubigin C. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield of the compound. Another area of research is the identification of the molecular targets of Hatomarubigin C, which could provide insight into its mechanism of action. Additionally, there is a need for further studies to evaluate the safety and efficacy of the compound in animal models and clinical trials.
Conclusion:
In conclusion, Hatomarubigin C is a natural product that has shown potential as an anticancer agent. Its potent cytotoxic activity and ability to induce apoptosis and inhibit angiogenesis make it an attractive candidate for further research. The development of more efficient synthesis methods, identification of molecular targets, and evaluation of safety and efficacy in animal models and clinical trials are important areas of future research.
Applications De Recherche Scientifique
Hatomarubigin C has been extensively studied for its potential as an anticancer agent. Several research articles have reported its cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also shown promising results in animal models of cancer, suggesting its potential for clinical use.
Propriétés
Numéro CAS |
139501-92-1 |
|---|---|
Nom du produit |
Hatomarubigin C |
Formule moléculaire |
C20H18O5 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(1S,3S)-1,11-dihydroxy-8-methoxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C20H18O5/c1-9-7-10-3-4-11-16(15(10)13(22)8-9)20(24)17-12(21)5-6-14(25-2)18(17)19(11)23/h3-6,9,13,21-22H,7-8H2,1-2H3/t9-,13-/m0/s1 |
Clé InChI |
CAEGIOZCLWNLAP-ZANVPECISA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](C2=C(C1)C=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)OC)O)O |
SMILES |
CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)OC)O)O |
SMILES canonique |
CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)OC)O)O |
Autres numéros CAS |
139501-92-1 |
Synonymes |
hatomarubigin C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



